Curcumin 5-8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Curcumin 5-8, also known as CUR5-8, is a naturally active analog of curcumin, which is the principal curcuminoid found in the rhizomes of turmeric (Curcuma longa). This compound exhibits potent oral activity and has been shown to inhibit lipid droplet formation, enhance autophagy, and reduce apoptosis. It also ameliorates insulin resistance and enhances insulin sensitivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Curcumin 5-8 can be synthesized through various methods, including traditional and contemporary approaches. Some common methods include:

Soxhlet Extraction: This involves the use of solvents like ethanol, methanol, acetone, and ethyl acetate to extract curcuminoids from turmeric rhizomes.

Ultrasound-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency of curcuminoids.

Microwave-Assisted Extraction: This technique employs microwave radiation to heat the solvent and plant material, resulting in faster extraction.

Supercritical Fluid Extraction: This method uses supercritical CO2 as a solvent to extract curcuminoids, offering high efficiency and environmental friendliness.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Techniques such as column chromatography, high-performance liquid chromatography, and supercritical fluid chromatography are commonly used to purify curcuminoids .

Analyse Des Réactions Chimiques

Types of Reactions

Curcumin 5-8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the curcumin molecule can be easily oxidized, forming phenoxy radicals.

Nucleophilic Addition: This compound can participate in reversible and irreversible nucleophilic addition reactions.

Hydrolysis: The compound can undergo hydrolysis under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Nucleophilic Addition: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Oxidation: Phenoxy radicals and other oxidized derivatives.

Nucleophilic Addition: Various addition products depending on the nucleophile used.

Hydrolysis: Breakdown products of curcumin.

Applications De Recherche Scientifique

Curcumin 5-8 has a wide range of scientific research applications, including:

Mécanisme D'action

Curcumin 5-8 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Acts as a scavenger of reactive oxygen species, inhibiting lipid peroxidation and DNA damage.

Anti-inflammatory Activity: Modulates signaling molecules such as protein kinases, c-Jun/AP-1, and cyclooxygenase-2 (COX-2).

Insulin Sensitivity: Enhances insulin signaling pathways, improving glucose uptake and metabolism.

Comparaison Avec Des Composés Similaires

Curcumin 5-8 is compared with other curcuminoids such as:

Demethoxycurcumin: Lacks one methoxy group compared to curcumin, resulting in different biological activities.

Bisdemethoxycurcumin: Lacks two methoxy groups, showing distinct pharmacological properties.

Cyclic Curcumin: A minor component with unique structural features.

This compound stands out due to its potent oral activity and ability to enhance autophagy and reduce apoptosis, making it a promising compound for therapeutic applications .

Propriétés

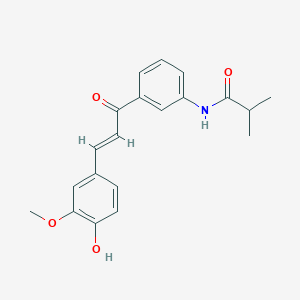

Formule moléculaire |

C20H21NO4 |

|---|---|

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

N-[3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H21NO4/c1-13(2)20(24)21-16-6-4-5-15(12-16)17(22)9-7-14-8-10-18(23)19(11-14)25-3/h4-13,23H,1-3H3,(H,21,24)/b9-7+ |

Clé InChI |

KKIKIJNZVGWYGI-VQHVLOKHSA-N |

SMILES isomérique |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |

SMILES canonique |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)

![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)

![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)